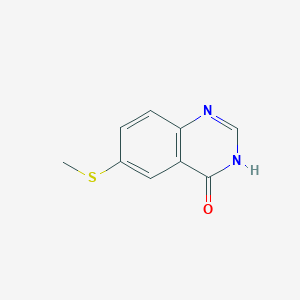

6-(Methylthio)quinazolin-4(3h)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfanyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLLYGIGUMMWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297775 | |

| Record name | 6-(Methylthio)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78299-51-1 | |

| Record name | 6-(Methylthio)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78299-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylthio)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Quinazolin 4 3h One Core and Its Methylthio Derivatives

Classical and Contemporary Synthetic Routes to Quinazolin-4(3H)-ones

The quinazolin-4(3H)-one skeleton is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols. These methods range from century-old name reactions to modern, highly efficient multicomponent strategies.

Condensation Reactions of Anthranilamide and Derivatives

One of the most direct methods for constructing the quinazolin-4(3H)-one ring involves the cyclocondensation of 2-aminobenzamide (B116534) (anthranilamide) with a suitable one-carbon source. A variety of reagents and conditions have been developed for this transformation.

Visible light-induced condensation of 2-aminobenzamides with aldehydes, using fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, provides a green and efficient metal-free approach to quinazolin-4(3H)-ones in high yields. nih.gov Another metal-free oxidative protocol utilizes the reaction of o-aminobenzamides and styrenes, with di-tert-butyl peroxide (DTBP) as the oxidant and p-toluenesulfonic acid (p-TsOH) as an additive, to afford the desired products in moderate to good yields. mdpi.com This method involves an oxidative cleavage of the olefin bond in styrene (B11656) to generate an in-situ aldehyde for the cyclization. mdpi.com

Microwave-assisted organic synthesis (MAOS) has also been applied, enhancing reaction speed and efficiency for the synthesis of quinazolinones from 2-aminobenzamides and aldehydes. researchgate.net These condensation reactions demonstrate broad substrate compatibility and functional group tolerance, making them versatile for creating diverse quinazolinone libraries. nih.govresearchgate.net

Below is a table summarizing representative condensation reactions.

Table 1: Synthesis of Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzamide | Various Aldehydes | Fluorescein, TBHP, visible light, CH3CN, 24h | 75-94% | nih.gov |

| 2-Aminobenzamide | Various Styrenes | DTBP, p-TsOH, DMSO, 120°C, 16h | 50-75% | mdpi.com |

| 2-Aminobenzamide | Various Aldehydes | α-Chymotrypsin, White LED, 2h | up to 99% | researchgate.net |

Niementowski Reaction and its Modifications

The Niementowski reaction, first reported in 1895, is a classical method that involves the thermal condensation of anthranilic acid with amides (most commonly, formamide) to produce 4-oxo-3,4-dihydroquinazolines. researchgate.net While traditionally requiring high temperatures and long reaction times, modern modifications have significantly improved its practicality.

Microwave-assisted versions of the Niementowski reaction have been developed, often leading to reduced reaction times and improved yields. For instance, reacting isatoic anhydride (B1165640) with anthranilamide under microwave irradiation represents a modification of the Niementowski synthesis to produce key intermediates for more complex quinazolinones. researchgate.net

Utilization of Isatoic Anhydride Precursors

Isatoic anhydride is a highly versatile and popular starting material for the synthesis of quinazolin-4(3H)-ones due to its reactivity with a range of nucleophiles. The reaction typically proceeds via the nucleophilic attack of an amine on the anhydride, followed by ring-opening and subsequent cyclization with a second component.

One-pot, three-component reactions involving isatoic anhydride, an amine, and an aldehyde are common. For example, substituted quinazolin-4(3H)-ones can be synthesized under microwave irradiation in a one-pot reaction from isatoic anhydride, a primary amine, and an ortho-ester. capes.gov.br Another approach involves the two-step condensation from isatoic anhydride, first with anthranilamide to form 2-(o-aminophenyl)-4(3H)-quinazolinone, which is then condensed with ortho-esters under solvent-free microwave conditions to yield complex quinazolino[4,3-b]quinazolin-8-ones. researchgate.net

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like quinazolin-4(3H)-ones in a single, convergent step. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

An oxidant-free, three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes, catalyzed by copper(I), yields phenolic quinazolin-4(3H)-ones under mild conditions. nih.gov The mechanism involves the formation of an N-sulfonylketenimine intermediate, which undergoes two successive nucleophilic additions followed by aromatization. nih.gov Another notable MCR is the Beginelli-like reaction, where a ketone, an aryl aldehyde, and thiourea (B124793) can be condensed in a one-pot synthesis to produce tetrahydro-quinazoline-2(1H)-thione derivatives, which are close structural analogs. researchgate.net These MCRs exemplify the innovation in the field, providing rapid access to the quinazolinone core and its derivatives. nih.govresearchgate.net

Strategies for Introducing the Thioether Moiety at C-6 and Other Positions

The synthesis of 6-(methylthio)quinazolin-4(3H)-one requires the specific introduction of a methylthio (-SMe) group onto the benzene (B151609) ring portion of the heterocycle. This is typically achieved through the functionalization of a pre-formed quinazolinone core bearing a suitable leaving group or precursor functionality at the C-6 position.

A primary route involves the nucleophilic aromatic substitution (SNAr) on a 6-halo-quinazolin-4(3H)-one (e.g., 6-fluoro- or 6-chloro-). The quinazolinone ring system contains electron-withdrawing groups (the amide carbonyl and the imine nitrogen) that activate the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.org Therefore, a halogen at C-6 is susceptible to displacement by a sulfur nucleophile like sodium thiomethoxide (NaSMe). This reaction is a well-established method for forming aryl thioethers. unc.edunih.gov The reaction is favored by the presence of electron-withdrawing substituents that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

Alternatively, a 6-amino-quinazolin-4(3H)-one can serve as a precursor. The amino group can be converted into a diazonium salt using sodium nitrite (B80452) under acidic conditions. The resulting diazonium group is an excellent leaving group and can be displaced by a sulfur nucleophile in a Sandmeyer-type reaction to install a thiol or thioether group. organic-chemistry.org For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield a 6-mercaptoquinazolin-4(3H)-one, which can then be alkylated.

Alkylation Reactions of Thioxo-quinazolinones

While the aforementioned strategies focus on functionalizing the benzene ring at C-6, a common method for introducing thioether moieties onto the quinazoline (B50416) scaffold involves the alkylation of a thioxo group, typically at the C-2 position. Quinazoline-2-thiones, which exist in tautomeric equilibrium with 2-mercaptoquinazolin-4(3H)-ones, are readily S-alkylated.

The reaction of 3-phenyl-2-mercaptoquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) in the presence of potassium carbonate proceeds via selective alkylation of the thiol group to give the corresponding S-substituted product. growkudos.com Similarly, various 2-thioxo-benzo[g]quinazolines can be reacted with aralkyl halides in the presence of a base like K2CO3 to produce a range of thioalkylated derivatives. nih.gov This S-alkylation is a robust and high-yielding reaction for creating 2-(alkylthio)quinazolin-4(3H)-ones. It is important to note that this specific methodology introduces the thioether at the pyrimidine (B1678525) ring (C-2) rather than the benzene ring (C-6).

Below is a table summarizing representative alkylation reactions of thioxo-quinazolines.

Table 2: S-Alkylation of Thioxo-Quinazolinone Derivatives| Substrate | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Phenyl-2-mercaptoquinazolin-4(3H)-one | Ethyl chloroacetate | K2CO3 | Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | growkudos.com |

| 2-Thioxo-benzo[g]quinazolines | Aralkyl halides | K2CO3, 80°C | 2-(Aralkylthio)-benzo[g]quinazolines | nih.gov |

| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | Microwave | N-Alkyl-6-iodo-2-undecylquinazolin-4(3H)-one | researchgate.net |

Nucleophilic Substitution Reactions for Thioether Formation

The introduction of the methylthio group onto the 6-position of the quinazolinone ring is a prime example of a nucleophilic aromatic substitution (SNAr) reaction. lumenlearning.comlibretexts.org This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aromatic systems bearing a leaving group and activated by electron-withdrawing substituents. lumenlearning.comlibretexts.org

The SNAr mechanism generally proceeds in two steps:

Addition: The nucleophile, in this case, a methylthiolate source such as sodium methyl mercaptide (NaSMe), attacks the carbon atom bearing the leaving group (e.g., a halogen or a nitro group). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the leaving group.

In the synthesis of this compound, a precursor such as 6-haloquinazolin-4(3H)-one or 6-nitroquinazolin-4(3H)-one would be subjected to reaction with a methylthiolate nucleophile. The nitro group is a particularly potent activating group for SNAr reactions. Research on related heterocyclic systems has demonstrated the successful installation of thioether substituents via nucleophilic substitution. For example, thioether groups have been introduced onto a 6,7-dimethoxyquinazoline (B1622564) framework by reacting a 2,4-diazidoquinazoline precursor with alkylthiols in the presence of potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF). nih.gov This highlights the general applicability of nucleophilic substitution for creating C-S bonds in this class of compounds.

Green Chemistry Approaches in Quinazolinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more environmentally benign and efficient protocols. These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating. frontiersin.org Many syntheses of quinazolinone derivatives have been successfully performed under solvent-free microwave conditions, further enhancing their green credentials. frontiersin.orgresearchgate.net

Use of Greener Solvents: Efforts have been made to replace traditional volatile organic solvents with more sustainable alternatives. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used for quinazolinone synthesis. tandfonline.comresearchgate.net Water and ethanol (B145695) are other commonly used green solvents. derpharmachemica.comresearchgate.net

One-Pot, Multi-Component Reactions (MCRs): Combining multiple reaction steps into a single operation (a one-pot reaction) improves efficiency and reduces waste from intermediate purification steps. Three-component reactions involving an anthranilic acid derivative, an amine, and an orthoester are examples of this approach. tandfonline.comresearchgate.net

Benign Catalysts and Reagents: There is a shift towards using less toxic and more sustainable catalysts. Molecular iodine and copper(II) acetate (B1210297) are examples of environmentally benign catalysts used in quinazolinone synthesis. researchgate.netrsc.org Furthermore, reactions are being designed to use air or molecular oxygen as the ultimate oxidant, avoiding the need for stoichiometric chemical oxidants. rsc.orgorganic-chemistry.org

Metal-Free Conditions: Developing synthetic routes that avoid heavy metal catalysts is a significant goal of green chemistry. Several metal-free protocols for quinazolinone synthesis have been reported, for instance, through iodine-catalyzed tandem cyclizations or oxidative olefin bond cleavage. researchgate.netmdpi.com

Regioselective Synthesis and Isomeric Purity Considerations

Achieving the correct substitution pattern, or regioselectivity, is paramount in the synthesis of a specific isomer like this compound. The control of regiochemistry is typically addressed at two main stages: during the construction of the quinazolinone core or through the selective functionalization of a pre-formed ring system.

The most straightforward method to ensure substitution at the 6-position is to start with a precursor that already contains a substituent at the corresponding position. For example, using a 4-substituted-2-aminobenzamide or a 5-substituted isatoic anhydride derivative will direct the formation of a 6-substituted quinazolinone.

Alternatively, direct functionalization of the quinazolinone core can be highly regioselective. A prime example is the nitration of 3(H)-quinazolin-4-one, which proceeds with high selectivity to yield 6-nitro-3(H)-quinazolin-4-one. researchgate.net This reaction provides a reliable entry point to 6-substituted derivatives. The subsequent conversion of the nitro group to other functionalities, such as the target methylthio group, preserves this regiochemical integrity.

In heterocyclic systems with multiple potential reaction sites, such as 2,4-dichloroquinazoline, nucleophilic aromatic substitution reactions often exhibit remarkable regioselectivity. It is well-documented that the C4 position is significantly more reactive towards nucleophiles than the C2 position, allowing for selective substitution at C4. nih.govnih.gov While this specific example relates to C4/C2 selectivity, it underscores the inherent electronic properties of the quinazoline ring that can be exploited to achieve high isomeric purity. In a related quinoline (B57606) system, the choice of nucleophile was shown to influence whether substitution occurred at the C6 or C7 position of a dichloro-substituted ring. nih.gov

Optimization of Reaction Conditions and Yield Enhancement in Research Synthesis

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions. Researchers systematically vary parameters such as catalyst, solvent, temperature, base, and reaction time to maximize product yield and minimize side reactions.

Several studies on the synthesis of quinazolines and quinazolinones provide detailed insights into this optimization process. For instance, the synthesis of 4-methylquinazoline (B149083) from 2-aminoacetophenone (B1585202) and formamide (B127407) was optimized by screening Lewis acid catalysts and adjusting the substrate ratios, temperature, and time, ultimately achieving an 86% yield. journalirjpac.com

Table 1: Optimization of 4-Methylquinazoline Synthesis Interactive data table. Click on headers to sort.

| Entry | Catalyst | Molar Ratio (Substrate:Catalyst) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | - | 150 | 6 | 55 |

| 2 | ZnCl₂ | 1:0.5 | 150 | 6 | 73 |

| 3 | FeCl₃ | 1:0.5 | 150 | 6 | 68 |

| 4 | BF₃-Et₂O | 1:0.2 | 150 | 6 | 75 |

| 5 | BF₃-Et₂O | 1:0.5 | 150 | 6 | 86 |

| 6 | BF₃-Et₂O | 1:0.8 | 150 | 6 | 81 |

Similarly, the development of an electrochemical synthesis of quinazolin-4(3H)-ones involved screening different solvents and bases. The reaction of o-aminobenzamide and benzyl (B1604629) alcohol in the presence of an iodine catalyst was found to be most effective in water with sodium hydroxide (B78521) as the base, affording the product in 92% yield. researchgate.net The absence of either the catalyst or the base resulted in dramatically lower yields, highlighting their critical roles. researchgate.net

Table 2: Optimization of Electrochemical Quinazolin-4(3H)-one Synthesis Interactive data table. Click on headers to sort.

| Entry | Catalyst (equiv.) | Base (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ (0.4) | NaOH (4) | H₂O | 6 | 92 |

| 2 | I₂ (0.08) | NaOH (4) | H₂O | 6 | 42 |

| 3 | I₂ (0.4) | NaOH (4) | DMSO | 6 | 73 |

| 4 | None | NaOH (4) | H₂O | 6 | Trace |

| 5 | I₂ (0.4) | None | H₂O | 6 | 0 |

Derivatization and Structural Modification Strategies of Quinazolin 4 3h One Scaffolds

Chemical Transformations at Various Ring Positions (C-2, C-3, C-4, C-6, C-7, C-8)

The quinazolin-4(3H)-one ring system offers several sites for chemical modification. Strategic functionalization at the nitrogen atom at position 3 (N-3), the carbon atom at position 2 (C-2), and various positions on the fused benzene (B151609) ring (C-5 through C-8) allows for systematic exploration of the structure-activity relationships of these derivatives.

The nitrogen atom at the N-3 position of the quinazolinone ring is a common site for derivatization due to the presence of a reactive N-H bond. N-alkylation and N-arylation are fundamental strategies to introduce a wide variety of substituents, which can significantly influence the molecule's conformation and interaction with biological targets.

Research has shown that the N-3 position can be readily substituted using various alkyl or aryl halides in the presence of a base. For instance, the synthesis of 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one highlights the introduction of a substituted aryl group at this position, demonstrating a successful N-arylation. uni.lu Similarly, N-alkylation can be achieved with reagents like methyl iodide. mdpi.com These modifications are crucial for exploring the steric and electronic requirements for biological activity.

Table 1: Examples of N-3 Position Modifications

| Starting Scaffold | Reagent | Resulting Compound | Modification Type |

|---|---|---|---|

| 2-(Methylthio)quinazolin-4(3H)-one | 1-Bromo-2,6-difluorobenzene | 3-(2,6-Difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one uni.lu | N-Arylation |

| 6-Bromoquinazolin-4(3H)-one | Methylating Agent | 6-Bromo-3-methyl-3H-quinazolin-4-one sigmaaldrich.com | N-Alkylation |

The C-2 position of the quinazolin-4(3H)-one scaffold is another key site for introducing chemical diversity. Starting from precursors like 2-mercapto- or 2-thioxo-quinazolinones, the sulfur moiety can be displaced or modified to introduce a range of substituents. The methylthio group (-SCH3) at C-2, as seen in 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, is itself a result of such a modification, typically by alkylating a 2-thioxo precursor. uni.lu

Further diversification can involve introducing various aryl, alkyl, or heterocyclic groups. These modifications can be achieved through several synthetic routes, including the condensation of anthranilamides with appropriate reagents or through transition metal-catalyzed cross-coupling reactions. nih.govgoogle.com The nature of the substituent at C-2 has been shown to be critical for the biological profile of the resulting compounds.

Table 2: Examples of C-2 Position Diversification

| Parent Scaffold | C-2 Substituent | Resulting Compound Class |

|---|---|---|

| 6-Bromo-3-methylquinazolin-4(3H)-one | 2-Chlorophenyl | 2-Aryl-quinazolin-4(3H)-ones nih.gov |

| Quinazolin-4(3H)-one | Methylthio | 2-(Methylthio)quinazolin-4(3H)-ones uni.lu |

Modifying the fused benzene ring of the quinazolinone scaffold allows for the introduction of various functional groups that can modulate the electronic properties, solubility, and metabolic stability of the molecule. The presence of the 6-(methylthio) group already provides a specific electronic and steric environment, and further substitutions at other positions (C-5, C-7, C-8) can lead to synergistic or antagonistic effects.

Halogen atoms (F, Cl, Br, I) are frequently incorporated into aromatic rings in drug design to enhance binding affinity, improve metabolic stability, or alter electronic characteristics. On the quinazolinone ring, halogenation can be achieved through various synthetic methods. For example, derivatives such as 6-fluoro-, 6-chloro-, and 6,8-difluoro-quinazolin-4(3H)-one have been synthesized and studied. nih.govsigmaaldrich.com The introduction of a halogen onto a scaffold already containing a 6-methylthio group would require regioselective synthesis, often starting from a pre-functionalized anthranilic acid derivative.

Table 3: Examples of Halogen Functionalization on the Benzo Ring

| Compound Name | Position of Halogen(s) |

|---|---|

| 6-Fluoroquinazolin-4-one nih.gov | C-6 |

| 6,8-Difluoro-quinazolin-4(3H)-one nih.gov | C-6, C-8 |

| 6-Bromo-3-methyl-3H-quinazolin-4-one sigmaaldrich.com | C-6 |

| 6-Chloro-2-methyl-3H-quinazolin-4-one sigmaaldrich.com | C-6 |

The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), onto the benzo ring can significantly impact the molecule's electronic landscape and potential for hydrogen bonding. The synthesis of compounds like 6-acetoxy-7-methoxy-3H-quinazolin-4-one demonstrates the feasibility of incorporating such groups. nih.gov A related example is the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, where a methoxy group is present on a thio-linked substituent at the C-7 position, adjacent to a C-6 amino group. mdpi.com These examples underscore the synthetic accessibility of poly-substituted quinazolinones bearing electron-donating functionalities.

Table 4: Examples of Electron-Donating Group Incorporation

| Compound Name | Substituent and Position |

|---|---|

| 6-Acetoxy-7-methoxy-3H-quinazolin-4-one nih.gov | 7-Methoxy |

| 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one mdpi.com | 7-Thioether with a para-methoxy group |

The 6-amino group on the quinazolinone ring is a versatile handle for introducing a wide range of functionalities, including amido, azo, and thioureido groups. These transformations are typically performed on a 6-aminoquinazolin-4(3H)-one precursor, which can be synthesized from a corresponding 6-nitro derivative. A new series of 6-substituted amido, azo, and thioureido-quinazolin-4(3H)-ones have been synthesized and evaluated for their biological potential. researchgate.net

Amido functionalization is achieved by reacting the 6-amino group with various acid chlorides or anhydrides.

Azo functionalization involves diazotization of the 6-amino group followed by coupling with electron-rich aromatic compounds.

Thioureido functionalization is accomplished by treating the 6-amino derivative with different isothiocyanates.

These synthetic strategies lead to a diverse library of compounds with complex functionalities extending from the C-6 position. researchgate.net

Table 5: Functionalizations Derived from a 6-Amino-Quinazolinone Precursor

| Functional Group | Reaction Type | Key Reagents |

|---|---|---|

| Amido | Acylation | Acid chlorides, Anhydrides |

| Azo | Diazotization and Azo Coupling | NaNO2/HCl, then an aromatic coupling partner |

Functionalization of the Benzo Ring (C-5 to C-8)

Hybridization with Other Bioactive Scaffolds (e.g., 1,2,4-triazoles, indoles, thiadiazoles)

The tactic of molecular hybridization involves chemically uniting the quinazolin-4(3H)-one structure with other recognized bioactive heterocyclic compounds. This approach is designed to produce new chemical entities that capitalize on the pharmacological strengths of each component, which can lead to enhanced or entirely new therapeutic effects.

1,2,4-Triazoles: The 1,2,4-triazole (B32235) ring is a component of many established therapeutic agents, valued for its broad-spectrum activity. When combined with the quinazolin-4(3H)-one core, it has resulted in hybrid molecules with notable biological potential. For example, a series of 2-(phenoxymethyl)-3-[({5-[(substituted-phenyl)amino]-1,3,4-thiadiazol-2-yl}methyl)amino]quinazolin-4(3H)-ones were synthesized and showed promising results in scientific evaluations.

Indoles: As a foundational structure in numerous natural and synthetic compounds, the indole (B1671886) nucleus is a highly "privileged" scaffold in drug discovery. Its fusion with the quinazolinone ring has been a fruitful area of research for creating novel therapeutic agents.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is another heterocyclic system with a strong track record of diverse pharmacological activities. Its combination with the quinazolin-4(3H)-one scaffold has led to the creation of innovative compounds with significant biological profiles.

A summary of representative hybridized quinazolin-4(3H)-one scaffolds and their observed biological activities is presented below.

| Hybrid Scaffold | Linkage/Fusion Strategy | Reported Biological Activities |

| Quinazolinone-1,2,4-triazole | Amido-methyl linkage | Antifungal, Anticancer |

| Quinazolinone-indole | Direct linkage | Anti-inflammatory, Anticancer |

| Quinazolinone-1,3,4-thiadiazole | Methylene linkage | Antimicrobial, Anti-inflammatory |

Development of Novel Heterocyclic Ring Systems Fused to Quinazolinone Core

A parallel strategy to hybridization is the creation of new heterocyclic ring systems that are fused directly to the quinazolinone core. This method results in more rigid and complex polycyclic structures, which can offer greater selectivity and potency for specific biological targets. The addition of a fused ring alters the electronic and steric characteristics of the original quinazolinone, thereby modifying its interaction with biological systems.

Several new fused systems have been developed and studied, with the nature and position of the fused ring being critical factors in determining the final compound's properties.

Pyrido[2,1-b]quinazolinones: The fusion of a pyridine (B92270) ring to the quinazolinone core creates pyrido[2,1-b]quinazolinone derivatives. These have been particularly investigated for their potential as anticancer agents.

Thiazolo[3,2-a]quinazolinones: When a thiazole (B1198619) ring is fused to the quinazolinone scaffold, it forms thiazolo[3,2-a]quinazolinone derivatives. These compounds have been evaluated for a range of biological activities, including antimicrobial and anticancer effects.

Triazolo[4,3-a]quinazolinones: The fusion of a triazole ring leads to triazolo[4,3-a]quinazolinone derivatives. These have garnered interest for their potential as kinase inhibitors, a key target in cancer therapy.

The following table details examples of novel heterocyclic ring systems fused to the quinazolinone core and their associated biological activities.

| Fused Heterocyclic System | Position of Fusion on Quinazolinone Core | Reported Biological Activities |

| Pyrido[2,1-b]quinazolinone | Fusion at the [a] face (N1-C2) | Anticancer |

| Thiazolo[3,2-a]quinazolinone | Fusion at the [a] face (N1-C2) | Antimicrobial, Anticancer |

| Triazolo[4,3-a]quinazolinone | Fusion at the [a] face (N1-C2) | Kinase inhibition, Anticancer |

These derivatization and structural modification strategies highlight the remarkable versatility of the quinazolin-4(3H)-one scaffold as a platform for generating novel compounds with a broad spectrum of potent biological activities.

Advanced Characterization and Structural Elucidation in Quinazolinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms in a molecule. For 6-(Methylthio)quinazolin-4(3H)-one, ¹H NMR would be expected to show distinct signals for the protons on the quinazolinone ring system, the methyl group of the methylthio substituent, and the N-H proton. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (relative number of protons) of each signal would confirm the arrangement of these groups. For instance, the methyl group (-SCH₃) would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (e.g., doublets, triplets) based on their positions and couplings to adjacent protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom. This includes the carbons of the quinazolinone core, the carbonyl carbon (C=O), and the methyl carbon of the thioether group. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Despite a thorough review of available scientific literature, specific ¹H NMR and ¹³C NMR spectral data for the compound this compound have not been reported. However, analysis of related sulfur-substituted quinazolinones confirms the utility of NMR in verifying their structures. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.orgmdpi.com

For this compound (C₉H₈N₂OS), the exact molecular weight would be determined, confirming its elemental formula. In the mass spectrometer, the molecule would be ionized to form a molecular ion [M]⁺. The analysis of how this ion breaks down into smaller, charged fragments can help to piece together the molecular structure, such as the loss of the methylthio group or cleavage of the quinazolinone ring.

Specific mass spectrometry data and fragmentation patterns for this compound are not detailed in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (e.g., stretching and bending) at specific frequencies.

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: A broad band typically in the region of 3200-3400 cm⁻¹ corresponding to the amine proton in the lactam ring.

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the carbonyl group of the quinazolinone ring. sapub.org

C=N and C=C Stretching: Absorptions in the 1450-1630 cm⁻¹ region corresponding to the aromatic rings and the imine bond.

C-S Stretching: A weaker absorption typically found in the 600-800 cm⁻¹ range.

While general principles suggest these characteristic peaks, specific, experimentally determined IR spectra for this compound have not been published in the surveyed scientific sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By diffracting a beam of X-rays through a single crystal of a compound, a diffraction pattern is generated, which can be mathematically reconstructed to produce a precise model of the molecular and crystal structure. nih.govprinceton.edu

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous confirmation of its structure. This analysis would yield precise bond lengths, bond angles, and torsion angles, revealing the planarity of the quinazolinone ring system and the conformation of the methylthio group relative to the ring. It would also describe how the molecules pack together in the crystal lattice. nih.gov

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray structure of this compound.

Thin-Layer Chromatography (TLC) and Column Chromatography in Purification and Monitoring

Chromatographic techniques are essential for the purification of synthetic products and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to separate components of a mixture. rsc.org It is commonly used to determine the purity of a sample and to find an appropriate solvent system for larger-scale purification. For this compound, TLC would be used to monitor its synthesis from starting materials, with the product appearing as a distinct spot with a specific retention factor (R_f) value under a given eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). rsc.orgnih.gov

Column Chromatography: This technique is used for the purification of compounds on a larger scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through to separate the desired compound from impurities based on differential adsorption. nih.govresearchgate.net The fractions are collected and analyzed by TLC to identify those containing the pure product.

While these techniques are standard practice in the synthesis of quinazolinone derivatives, specific R_f values and detailed column chromatography conditions for the purification of this compound are not available in the reviewed literature.

Computational Insights into Quinazolinone Scaffolds in Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. nih.govrsc.org The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile, making its derivatives promising candidates for various therapeutic targets. nih.gov Computational chemistry and molecular modeling have become indispensable tools in the rational design and discovery of novel quinazolinone-based agents, enabling researchers to predict interactions, understand structure-activity relationships, and design new compounds with enhanced efficacy.

Computational Chemistry and Molecular Modeling Studies of Quinazolinone Derivatives

Conformational Analysis and Energy Minimization Studies

Computational chemistry and molecular modeling serve as powerful tools for investigating the three-dimensional structures and energetic landscapes of molecules, providing insights that are often difficult to obtain through experimental methods alone. In the realm of drug discovery and development, understanding the conformational preferences of a molecule is crucial as it directly influences its interaction with biological targets. For quinazolinone derivatives, including the specific compound this compound, conformational analysis and energy minimization studies are instrumental in elucidating their structure-activity relationships.

Conformational analysis involves the exploration of the various spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. The goal is to identify the low-energy, and therefore more stable and populated, conformations. Energy minimization is a computational process that seeks to find the molecular geometry corresponding to the lowest potential energy, effectively identifying the most stable conformer.

While specific research exclusively detailing the conformational analysis and energy minimization of this compound is not extensively available, the principles and findings from studies on other quinazolinone derivatives can be extrapolated. These studies often utilize computational methods such as molecular mechanics or quantum mechanics to calculate the potential energy of different conformers.

Detailed Research Findings

Studies on various quinazolinone derivatives have demonstrated the importance of the substitution pattern on the quinazolinone ring in determining the molecule's preferred conformation and, consequently, its biological activity. For instance, research on a series of quinazolinone derivatives as MMP-13 inhibitors highlighted that the conformation of the molecule, particularly a U-shaped conformation, was pivotal for its inhibitory activity. nih.gov Molecular dynamics simulations in such studies reveal how the molecule adapts its conformation to fit within the active site of a protein, with hydrogen bonding and hydrophobic interactions playing a key role in stabilizing the complex. nih.gov

The energy minimization process would typically start with an initial 3D structure of this compound, which is then optimized to find a local or global energy minimum. The resulting minimized structure provides information on bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.

Below is a hypothetical data table that illustrates the kind of information that would be generated from a conformational analysis and energy minimization study of this compound. The data is representative of what would be expected for such a molecule.

| Parameter | Value (Conformer A) | Value (Conformer B) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 2.5 |

| Dihedral Angle (C5-C6-S-CH3) | -178.5° | 5.2° |

| Dipole Moment (Debye) | 3.2 | 3.5 |

| Predicted Stability | Most Stable | Less Stable |

The data in the table represents two hypothetical low-energy conformers. Conformer A, with a relative energy of 0.00 kcal/mol, would be the global minimum and thus the most populated conformation at equilibrium. Conformer B is a higher energy local minimum. The dihedral angle of the methylthio group is significantly different between the two conformers, which could have implications for how the molecule interacts with a biological receptor. Such computational data provides a foundational understanding for further molecular docking and dynamics studies to predict the binding mode and affinity of the compound.

Research into Anticancer Mechanisms of Action

The anticancer properties of quinazolinone derivatives are multifaceted, involving the inhibition of crucial enzymes and interference with signaling pathways that govern cancer cell proliferation and survival.

The quinazoline (B50416) core is a well-established pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), a major class of anticancer agents. semanticscholar.org These inhibitors typically function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby blocking the autophosphorylation of EGFR and downstream signaling pathways that promote cell growth, proliferation, and survival. nih.govnih.govresearchgate.net

Research into novel quinazolin-4(3H)-one derivatives has demonstrated their potential as potent EGFR inhibitors. Molecular docking studies suggest that these compounds can act as ATP-competitive type-I inhibitors against the EGFR kinase. nih.govnih.gov For instance, certain synthesized quinazolin-4(3H)-one derivatives have shown excellent EGFR inhibitory activity, with IC₅₀ values comparable to the established drug, erlotinib. nih.gov While specific studies focusing solely on the 6-(methylthio) derivative are limited, the broader class of 6-substituted quinazolinones has shown significant promise. The nature of the substituent at the 6-position is crucial for modulating the inhibitory activity.

| Compound Series | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Quinazolin-4(3H)-one derivative 2h | EGFR | 0.102 ± 0.014 | Erlotinib | 0.056 ± 0.012 |

| Quinazolin-4(3H)-one derivative 2i | EGFR | 0.097 ± 0.019 | Erlotinib | 0.056 ± 0.012 |

| Quinazolin-4(3H)-one derivative 3h | EGFR | 0.128 ± 0.016 | Erlotinib | 0.056 ± 0.012 |

| Quinazolin-4(3H)-one derivative 3i | EGFR | 0.181 ± 0.011 | Erlotinib | 0.056 ± 0.012 |

This table presents the EGFR inhibitory activity of selected quinazolin-4(3H)-one derivatives as reported in a study. nih.gov

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, responsible for converting dihydrofolate to tetrahydrofolate. patsnap.com Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA, making DHFR a key target for anticancer therapy. patsnap.comwikipedia.org DHFR inhibitors disrupt this process, leading to impaired DNA synthesis and ultimately inhibiting the proliferation of rapidly dividing cancer cells. patsnap.com

Several series of quinazolin-4(3H)-one analogs have been designed and synthesized as DHFR inhibitors. Studies have shown that substituents at the 2, 3, and 6 positions of the quinazolinone nucleus play a significant role in DHFR inhibition. nih.gov For example, a series of 2,3,6-substituted quinazolin-4(3H)-ones were found to be active inhibitors of DHFR. nih.gov Specifically, derivatives featuring a 2-mercapto-quinazolin-4(3H)-one structure have demonstrated potent inhibitory activity against bovine liver DHFR, with IC₅₀ values in the nanomolar range. nih.gov While some potent antitumor quinazolinone compounds exert their effects through other mechanisms, several analogs have shown a direct correlation between their antitumor potency and their ability to inhibit DHFR. nih.gov

| Compound | Target | IC₅₀ (µM) |

| Quinazolinone Analog 28 | Mammalian DHFR | 0.5 |

| Quinazolinone Analog 30 | Mammalian DHFR | 0.4 |

| Quinazolinone Analog 31 | Mammalian DHFR | 0.4 |

This table shows the in vitro DHFR inhibitory activity for selected quinazolinone analogs. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. mdpi.com Their inhibition can lead to the re-expression of tumor suppressor genes, making HDACs attractive targets for cancer therapy. nih.govnih.gov The quinazolin-4(3H)-one scaffold has been utilized as a "cap group" in the design of novel HDAC inhibitors, particularly selective inhibitors of HDAC6. nih.govnih.gov

In this molecular design, the quinazolinone moiety interacts with the outer rim of the HDAC active site. Research has led to the synthesis of quinazoline-4-(3H)-one analogues that show potent and selective inhibition of HDAC6. nih.govnih.gov For example, compound 5b from a synthesized series proved to be a potent and selective inhibitor of HDAC6 with an IC₅₀ value of 150 nM. nih.gov The selective inhibition of HDAC6 was confirmed by monitoring the acetylation of its substrate, α-tubulin, with minimal effect on acetyl-H3. nih.govnih.gov

Quinazolinone derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest and promoting apoptosis (programmed cell death). nih.govnih.gov Cell cycle checkpoints are critical for maintaining genomic integrity, and their disruption can lead to uncontrolled cell proliferation. Apoptosis is a natural process for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer.

Studies have demonstrated that certain quinazolin-4(3H)-one derivatives can induce cell cycle arrest, often at the G2/M phase. nih.govfrontiersin.org This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their division. Following cell cycle arrest, these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.org Key events in apoptosis induction by quinazolinones include:

Phosphatidylserine externalization : An early marker of apoptosis. frontiersin.org

Loss of mitochondrial membrane potential : A critical step in the intrinsic pathway. nih.govmdpi.com

Cytochrome c release : Triggers the caspase cascade. nih.gov

Activation of caspases : Executioner enzymes of apoptosis, such as caspase-3, -8, and -9, are activated. nih.govfrontiersin.org

PARP cleavage : A hallmark of caspase-mediated apoptosis. nih.gov

Some derivatives have also been found to induce autophagy, a cellular degradation process, which in some contexts, can contribute to cell death. nih.gov

Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for repairing single-strand DNA breaks through the base excision repair pathway. targetedonc.comresearchtopractice.com Inhibiting PARP leads to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication. targetedonc.com In cancer cells with pre-existing defects in double-strand break repair (such as those with BRCA mutations), PARP inhibition leads to a concept known as "synthetic lethality," where the combination of two non-lethal defects results in cell death. researchtopractice.comnih.gov

While the quinazolinone scaffold is a versatile pharmacophore, current research has not extensively documented this compound or its close derivatives as direct inhibitors of PARP. The primary focus for quinazolinone-based anticancer agents has been on inhibiting protein kinases like EGFR and enzymes such as DHFR and HDACs. nih.gov Further investigation is required to determine if this specific class of compounds possesses any significant PARP inhibitory activity.

Exploration of Antimicrobial Mechanisms (Antibacterial, Antifungal, Antitubercular)

The quinazolin-4(3H)-one nucleus is a promising scaffold for the development of new antimicrobial agents, which is crucial in the era of increasing drug resistance. eco-vector.com Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, and antitubercular effects. eco-vector.comnih.gov

The antibacterial mechanism of certain quinazolin-4(3H)-one derivatives involves the inhibition of essential bacterial enzymes. One key target is DNA gyrase, a bacterial topoisomerase that is vital for DNA replication, repair, and transcription. mdpi.com Inhibition of this enzyme leads to bacterial cell death. Another mechanism, particularly against methicillin-resistant Staphylococcus aureus (MRSA), involves the inhibition of Penicillin-Binding Proteins (PBPs), specifically PBP2a. nih.gov This is noteworthy as it represents a non-β-lactam class of antibacterials targeting the same pathway as penicillin and its derivatives. nih.gov

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of substituents on the quinazolinone ring. eco-vector.com For instance, the introduction of hydrazone and pyrazole scaffolds has been explored to enhance activity. mdpi.com Studies have demonstrated that various derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa, as well as fungal species like Candida albicans and Aspergillus niger. eco-vector.comnih.gov

| Compound | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) |

| 27 | ≤0.5 | ≥16 |

| Vancomycin | 1 | 4 |

| Linezolid | 1 | 2 |

This table shows the Minimum Inhibitory Concentration (MIC) for a promising quinazolinone antibacterial compound (27) compared to standard antibiotics against selected Gram-positive bacteria. nih.gov

An in-depth analysis of the biological activities of this compound reveals a compound of significant interest in the fields of bacteriology and immunology. This article explores the mechanistic details of its antibacterial and anti-inflammatory properties, focusing on its interactions with specific molecular targets and pathways.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Quinazolinone Libraries for Specific Biological Targets

The future of drug discovery for 6-(methylthio)quinazolin-4(3H)-one and its analogs lies in the creation of diverse and targeted chemical libraries. By systematically modifying the core structure, researchers can fine-tune the compound's properties to enhance its interaction with specific biological targets.

Key to this endeavor is the application of molecular hybridization, a technique that combines the quinazolinone scaffold with other pharmacologically active moieties. nih.gov This approach has the potential to yield hybrid analogs with improved potency and reduced drug resistance. nih.gov For instance, the introduction of substituents at various positions of the quinazoline (B50416) ring can significantly influence the compound's biological activity. mdpi.com

Future synthetic strategies will likely focus on developing more efficient and environmentally friendly methods. Visible-light photocatalysis, for example, offers a green and scalable approach for quinazolinone synthesis. mdpi.com The table below outlines potential synthetic modifications and their expected impact on biological activity.

Table 1: Synthetic Modifications and Expected Biological Outcomes

| Modification Site | Proposed Substituent/Modification | Rationale/Expected Biological Impact |

|---|---|---|

| Position 2 | Introduction of various aryl or heterocyclic rings | To explore new interactions with target proteins and enhance anticancer or antimicrobial activity. nih.govnih.gov |

| Position 3 | Attachment of different functional groups (e.g., amides, piperazines) | To modulate pharmacokinetic properties and improve cell permeability. nih.govderpharmachemica.com |

| Methylthio Group at Position 6 | Oxidation to sulfoxide (B87167) or sulfone | To alter electronic properties and potentially enhance activity against specific kinases. |

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of quinazolinone-based drugs. hilarispublisher.comnih.gov These technologies can analyze vast datasets to predict the biological activity of novel compounds, significantly accelerating the identification of promising drug candidates. hilarispublisher.com

One of the primary applications of AI in this context is Quantitative Structure-Activity Relationship (QSAR) modeling. youtube.com By correlating the chemical structures of this compound derivatives with their biological activities, ML algorithms can learn to predict the potency of new, unsynthesized compounds. youtube.com This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.

Furthermore, AI can aid in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as potential toxicity. hilarispublisher.com This early-stage assessment helps to de-risk the drug development process, reducing the likelihood of late-stage failures. The integration of AI and Quantitative Systems Pharmacology (QSP) can further enhance our understanding of drug mechanisms and patient responses. frontiersin.org

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach is particularly relevant for complex diseases like cancer, where multiple signaling pathways are often dysregulated.

Quinazolinone derivatives have already demonstrated the ability to inhibit multiple tyrosine kinases, such as EGFR, HER2, and VEGFR2. nih.gov Future research on this compound should focus on designing multi-target directed ligands (MTDLs) that can simultaneously modulate several key proteins involved in a disease process. For example, dual inhibitors targeting both PARP1 and BRD4, which have important roles in breast cancer, have been successfully developed from the quinazolinone scaffold. nih.gov

By strategically combining pharmacophores, researchers can create novel MTDLs with enhanced efficacy and a reduced propensity for drug resistance. nih.gov

Development of Novel Analytical and Spectroscopic Techniques for Quinazolinone Research

The characterization of novel this compound derivatives relies heavily on advanced analytical and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and various nuclear magnetic resonance (NMR) spectroscopy methods (1H, 13C, COSY, HSQC) are essential for confirming the structure and purity of synthesized compounds. mdpi.comnih.govresearchgate.net

Future advancements in this area may include the development of more sensitive and high-throughput analytical methods to accelerate the characterization process. The use of X-ray crystallography will continue to be crucial for elucidating the three-dimensional structure of these compounds and their complexes with biological targets, providing invaluable insights for structure-based drug design. mdpi.com

The table below summarizes the key analytical techniques used in quinazolinone research.

Table 2: Analytical Techniques for Quinazolinone Characterization

| Technique | Application | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups. | mdpi.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of molecular structure. | mdpi.comnih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition. | mdpi.comnih.govresearchgate.net |

Investigating Biological Pathways Beyond Current Research Focus

While much of the research on quinazolinones has focused on their anticancer properties, particularly as kinase inhibitors, there is a growing need to explore their potential in other therapeutic areas. mdpi.comnih.gov The diverse biological activities reported for this class of compounds, including antimicrobial, anti-inflammatory, and antioxidant effects, suggest that they may act on a wide range of biological pathways. mdpi.comnih.govnih.gov

Future investigations should aim to identify novel biological targets for this compound and its derivatives. For instance, sulfur-substituted quinazolinones have shown potential as inhibitors of the eukaryotic initiation factor, which is overexpressed in various cancers, and have also been implicated in the treatment of neurodegenerative diseases. mdpi.com Additionally, some quinazolinone derivatives have been found to target DNA gyrase, suggesting their potential as antibacterial agents. mdpi.com

Challenges and Opportunities in Quinazolinone Research for Novel Therapeutic Agents

Despite the immense potential of quinazolinone-based compounds, several challenges remain in their development as therapeutic agents. One of the most significant hurdles is the development of drug resistance, a common issue in cancer therapy. nih.gov Overcoming this requires the design of novel derivatives and combination therapies that can circumvent resistance mechanisms.

Another challenge lies in optimizing the pharmacokinetic properties of these compounds to ensure they reach their intended targets in effective concentrations. However, these challenges also present opportunities. The vast chemical space of the quinazolinone scaffold offers fertile ground for structural modifications to improve efficacy and overcome resistance. nih.gov The versatility of this heterocyclic system allows for the creation of a wide array of derivatives with diverse biological activities. researchgate.netmdpi.com

Q & A

Q. Key Factors Affecting Yields :

Basic: How is the purity and structural integrity of synthesized this compound verified?

Methodological Answer :

Analytical techniques are critical for validation:

Q. Table: Common Analytical Parameters

| Technique | Parameter | Target Value |

|---|---|---|

| HPLC | Retention time | 8–12 min (varies by derivative) |

| NMR (¹H) | Methylthio protons | δ 2.4–2.6 ppm |

| Melting Point | Range | 180–220°C (sharp) |

Advanced: What structural modifications at the 2- and 6-positions of quinazolin-4(3H)-one enhance antitumor activity, and what SAR insights exist?

Methodological Answer :

Modifications at C2 and C6 significantly influence bioactivity:

- C2 Substitutions :

- C6 Substitutions :

Q. Key Findings :

| Derivative | Target | Binding Affinity (Kd) | Structural Insight |

|---|---|---|---|

| Compound 19 | PqsR | 12 nM | Thr259 stabilizes thiazole ring via π-stacking |

| HDAC6-IN-16 | HDAC6 | 8 nM | Quinazolinone core chelates Zn²⁺ in catalytic pocket |

Advanced: How can researchers resolve contradictions in biological activity data across studies on quinazolin-4(3H)-one derivatives?

Methodological Answer :

Contradictions often arise from assay variability or substituent effects. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., BHA for antioxidant studies) .

- Meta-Analysis : Compare substituent effects systematically. For example:

- Antimicrobial Activity : 2-Thioxo derivatives show broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/ml) but variability against fungi due to ergosterol targeting differences .

- Antioxidant Results : Electron-donating groups (e.g., methoxy) enhance DPPH scavenging, while halogens may reduce efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.